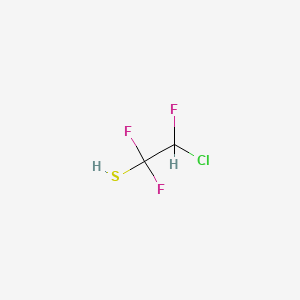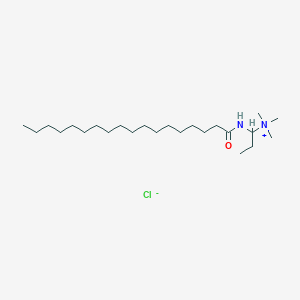
(2,5,6,10,11-Pentabromocyclododecyl)triphenylphosphonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5,6,10,11-Pentabromocyclododecyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C30H33Br6P It is known for its unique structure, which includes a cyclododecyl ring substituted with five bromine atoms and a triphenylphosphonium group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5,6,10,11-Pentabromocyclododecyl)triphenylphosphonium bromide typically involves the bromination of cyclododecane followed by the introduction of the triphenylphosphonium group. The reaction conditions often require the use of bromine or brominating agents under controlled temperatures to ensure selective bromination at the desired positions on the cyclododecyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions
化学反応の分析
Types of Reactions
(2,5,6,10,11-Pentabromocyclododecyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the phosphonium group.
Substitution: The bromine atoms on the cyclododecyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups onto the cyclododecyl ring.
科学的研究の応用
(2,5,6,10,11-Pentabromocyclododecyl)triphenylphosphonium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of brominated compounds and phosphonium salts.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, including its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of flame retardants and other industrial chemicals due to its brominated structure.
作用機序
The mechanism by which (2,5,6,10,11-Pentabromocyclododecyl)triphenylphosphonium bromide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and the phosphonium group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include oxidative stress responses and signal transduction mechanisms.
類似化合物との比較
Similar Compounds
(2,5,6,10,11-Pentabromocyclododecane): Similar in structure but lacks the triphenylphosphonium group.
Triphenylphosphonium bromide: Contains the phosphonium group but lacks the brominated cyclododecyl ring.
Uniqueness
(2,5,6,10,11-Pentabromocyclododecyl)triphenylphosphonium bromide is unique due to the combination of a highly brominated cyclododecyl ring and a triphenylphosphonium group. This dual functionality provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
特性
CAS番号 |
83949-31-9 |
|---|---|
分子式 |
C30H33Br6P |
分子量 |
904.0 g/mol |
IUPAC名 |
(2,5,6,10,11-pentabromocyclododecyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C30H33Br5P.BrH/c31-25-17-10-18-26(32)29(35)21-30(28(34)20-19-27(25)33)36(22-11-4-1-5-12-22,23-13-6-2-7-14-23)24-15-8-3-9-16-24;/h1-9,11-16,25-30H,10,17-21H2;1H/q+1;/p-1 |
InChIキー |
PLAPVJLKXWXNOF-UHFFFAOYSA-M |
正規SMILES |
C1CC(C(CCC(C(CC(C(C1)Br)Br)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)Br)Br)Br.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z,Z)-1,1,3,3-Tetraoctyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane](/img/structure/B12671442.png)







![Dimethyl(naphthylmethyl)[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride](/img/structure/B12671491.png)




